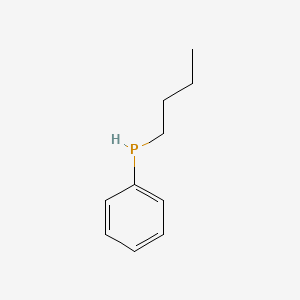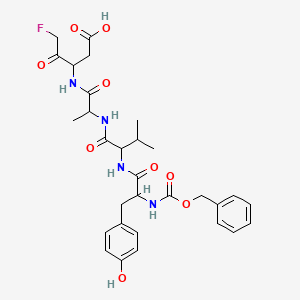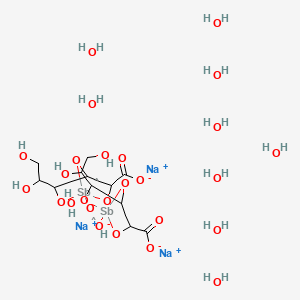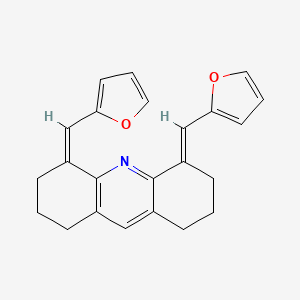
Oxazole, 4-(2-pyrrolidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 4-(2-pyrrolidinyl)- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and significant roles in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Oxazole, 4-(2-pyrrolidinyl)- can be achieved through various methods. One notable approach involves the cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions . This method starts with l-Boc-proline and involves a four-step process, including cyclization and deprotection steps, to yield the target compound with high enantiomeric excess.
Industrial Production Methods: Industrial production of oxazoles often employs eco-friendly catalytic systems. Magnetic nanocatalysts, for instance, have been used to synthesize oxazole derivatives efficiently . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: Oxazole, 4-(2-pyrrolidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of electron-donating substituents in the oxazole ring facilitates reactions with dienophiles, leading to the formation of pyridine or furan derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include (diacetoxyiodo)benzene (PIDA) for cyclization and lithium iodide (LiI) as an iodine source . Oxidation reactions often employ the Dess-Martin reagent, while substitution reactions may involve haloketones and formamide .
Major Products: The major products formed from these reactions include various substituted oxazoles and pyridine derivatives . These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Oxazole, 4-(2-pyrrolidinyl)- has a wide range of scientific research applications. In medicinal chemistry, it serves as a building block for drug discovery due to its ability to bind with various receptors and enzymes . It has shown potential in the development of antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents . Additionally, oxazole derivatives are used in the synthesis of natural products and as ligands for enantioselective catalysis .
Mecanismo De Acción
The mechanism of action of Oxazole, 4-(2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to engage in non-covalent interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Oxazole, 4-(2-pyrrolidinyl)- include other oxazole derivatives like 2-(2-pyrrolidinyl)oxazoles and 2,4-disubstituted oxazoles . These compounds share the oxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Uniqueness: What sets Oxazole, 4-(2-pyrrolidinyl)- apart is its specific substitution pattern, which enhances its stability and reactivity under various conditions . This unique structure makes it a valuable compound in both synthetic chemistry and medicinal research.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
4-pyrrolidin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-4-10-5-9-7/h4-6,8H,1-3H2 |
Clave InChI |
WYTQIDKBSQQFQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C2=COC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
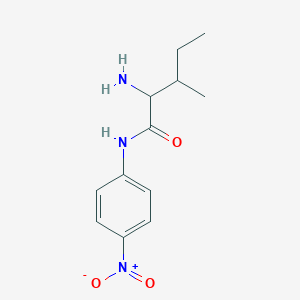
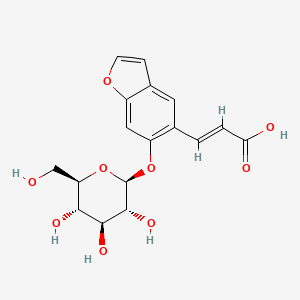
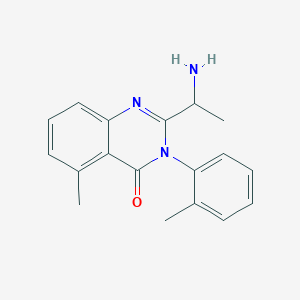
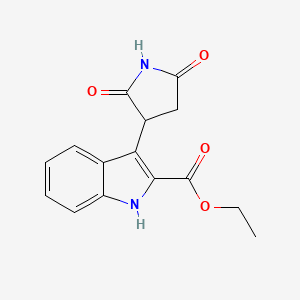
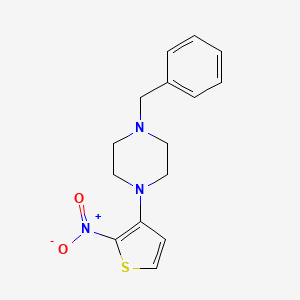

![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
